3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid
Description
3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid is a cyclobutane-based compound featuring a carboxylic acid group at the 1-position and a 4-ethylpiperazine moiety at the 3-position. The cyclobutane ring introduces significant conformational rigidity, which is advantageous in modulating molecular interactions, while the ethylpiperazine group may influence solubility, bioavailability, and receptor binding . For instance, cyclobutane derivatives are employed in peptide stapling to stabilize secondary structures in bioactive peptides , while ethylpiperazine-containing analogs are explored as kinase inhibitors in oncology .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20N2O2/c1-2-12-3-5-13(6-4-12)10-7-9(8-10)11(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
InChI Key |
YJWODLJXLJTQMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Properties
The compound 3-(4-ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid (CAS: 1892470-82-4) features a cyclobutane core substituted with a carboxylic acid group and a 4-ethylpiperazine moiety. Its molecular formula is C₁₁H₂₀N₂O₂ , with a molecular weight of 212.29 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ | |
| Molecular Weight | 212.29 g/mol | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
Synthetic Pathways
Cyclobutane Ring Formation
The cyclobutane scaffold is typically synthesized via [2+2] photocycloaddition or ring-closing metathesis (RCM). For example:
- Photocycloaddition : Irradiation of α,β-unsaturated esters or ketones under UV light induces cyclobutane formation.
- RCM : Grubbs catalyst-mediated closure of dienes yields strained cyclobutane derivatives.
Carboxylic Acid Functionalization
The carboxylic acid group is retained or introduced via:
- Hydrolysis of esters : Cyclobutane esters (e.g., methyl or ethyl esters) are hydrolyzed under acidic/basic conditions.
- Oxidation of alcohols : Cyclobutane alcohols oxidize to carboxylic acids using KMnO₄ or RuO₄.
Detailed Experimental Protocols
EDCI-Mediated Coupling (Adapted from)
Step 1 : Activation of cyclobutane-1-carboxylic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and N-hydroxysuccinimide (NHS).
Step 2 : Reaction with 1-ethylpiperazine in dichloromethane (DCM) at 25°C for 12 hours.
Yield : ~70–85% (estimated based on analogous reactions in).
Analytical Characterization
Challenges and Optimization
- Steric hindrance : The cyclobutane ring’s strain complicates nucleophilic substitutions.
- Purification : Silica gel chromatography is preferred due to polar functional groups.
Chemical Reactions Analysis
Decarboxylative Radical Coupling
Mechanism : The carboxylic acid group undergoes decarboxylation under photocatalytic conditions, forming a ketone via radical coupling. This reaction leverages carbene intermediates and visible light to initiate radical pathways.
Conditions :
-
Photocatalyst: Iridium complex (e.g., PC-1 )
-
Base: Cs₂CO₃
-
Solvent: Acetonitrile (CH₃CN)
-
Light: Blue LED (λₘₐₓ ≈ 427 nm)
Outcome :
-
Product : A ketone derivative (e.g., cyclobutane ketone) is formed after CO₂ elimination.
-
Yield : Low initial yields (~10%) can be improved by optimizing catalyst loading and reaction time .
Key Finding : This method enables selective ketone synthesis without overoxidation, preserving the cyclobutane ring .
Amide Formation
Mechanism : The carboxylic acid reacts with amines or amine derivatives to form amides. The piperazine substituent itself may act as a nucleophile in such reactions.
Reagents :
-
Acylating agents: Acid chlorides (e.g., thionyl chloride intermediates)
-
Coupling agents: EDC/HOBt or carbodiimides
-
Solvent: DMF or dichloromethane
Conditions :
-
Room temperature or mild heating (40–60°C).
Outcome :
-
Product : Amides or substituted piperazines (e.g., N-acylpiperazines).
Key Finding : Piperazine’s secondary amine enables selective amide formation, avoiding side reactions with the cyclobutane ring .
Piperazine Derivatization
Mechanism : The piperazine substituent undergoes alkylation, acylation, or oxidation due to its nucleophilic amine groups.
Reactions :
-
Alkylation : Reaction with alkyl halides (e.g., R-X) forms quaternary ammonium salts.
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acetylpiperazines.
-
Oxidation : Converts piperazine to N-oxide derivatives using oxidizing agents (e.g., hydrogen peroxide).
Conditions :
-
Alkylation: NaH or K₂CO₃ as a base.
-
Acylation: Pyridine or DMAP as a catalyst.
Outcome :
-
Products : Alkylated, acylated, or oxidized piperazine derivatives.
-
Application : Enhances lipophilicity or modifies pharmacokinetics for drug candidates .
Esterification
Mechanism : The carboxylic acid reacts with alcohols to form esters, a reversible reaction under acidic or basic conditions.
Reagents :
-
Alcohols (e.g., methanol, ethanol)
-
Catalysts: H₂SO₄ (acid catalyst) or K₂CO₃ (base catalyst)
Conditions :
Outcome :
-
Product : Cyclobutane carboxylate esters (e.g., methyl or ethyl esters).
-
Application : Facilitates purification or alters solubility for downstream reactions .
Cyclobutane Ring Reactions
Mechanism : The strained cyclobutane ring may undergo ring-opening or strain-relief reactions (e.g., via free radicals or electrophiles).
Reactions :
-
Electrophilic Attack : Reacts with electrophiles (e.g., bromine) to form substituted cyclobutanes.
-
Radical Initiation : Ring-opening under UV light or peroxide conditions.
Conditions :
Outcome :
-
Products : Substituted or opened cyclobutane derivatives.
-
Application : Exploits ring strain for targeted functionalization .
Comparison of Key Reaction Pathways
| Reaction Type | Reagents | Conditions | Key Product |
|---|---|---|---|
| Decarboxylative coupling | Iridium catalyst, Cs₂CO₃ | Visible light, CH₃CN |
Scientific Research Applications
3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, influencing their activity and function. The ethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclobutane-Based Amino Acids (E7/Z7)
- Structure: (E/Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) replaces the ethylpiperazine group with an amino and butenyl substituent .
- Application : Designed for peptide stapling via ring-closing metathesis (RCM), leveraging the cyclobutane’s rigidity to enforce α-helical conformations.
- Key Difference : The absence of a piperazine ring in E7/Z7 limits their utility in targeting piperazine-sensitive enzymes (e.g., kinases), whereas 3-(4-ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid may bridge peptide stabilization and kinase modulation .
Piperazine-Containing Kinase Inhibitors (YPC Series)
- Structure : YPC-21817 incorporates a 4-ethylpiperazin-1-yl group on a fluorophenyl-imidazo[1,2-b]pyridazine scaffold, unlike the cyclobutane core in the target compound .
- Application : These compounds inhibit Pan-Pim kinases, with the ethylpiperazine enhancing solubility and binding affinity compared to methyl or pentyl analogs.
- Key Difference: The fluorophenyl scaffold in YPC-21817 enables aromatic stacking interactions with kinase active sites, whereas the cyclobutane in the target compound may favor distinct binding modes due to its non-aromatic rigidity .
Fmoc-Protected Piperazine Derivatives
- Structure : 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid features an Fmoc-protected piperazine, contrasting with the ethyl-substituted piperazine in the target compound .
- Application : Primarily used as a building block in solid-phase peptide synthesis.
- Key Difference : The Fmoc group facilitates temporary protection during synthesis, whereas the ethyl group in 3-(4-ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid is a permanent substituent optimized for bioactivity .
Table 1: Comparison of Key Features
Pharmacological and Physicochemical Insights
- Metabolic Stability : Ethylpiperazine derivatives generally exhibit longer half-lives than methyl counterparts due to slower oxidative metabolism, a trend likely applicable here .
Biological Activity
3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid (CAS No. 1892470-82-4) is a cyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Structural Characteristics :
- It contains a cyclobutane ring linked to a piperazine moiety, which is known for enhancing pharmacological properties.
The biological activity of 3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid is largely attributed to its interaction with various biological targets:
-
Receptor Interaction :
- It exhibits affinity for several neurotransmitter receptors, particularly those involved in the central nervous system (CNS) modulation.
- Preliminary studies suggest it may act as a partial agonist at certain serotonin receptors, influencing mood and anxiety pathways.
-
Enzyme Inhibition :
- The compound may inhibit enzymes related to neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters like serotonin and dopamine.
-
Antimicrobial Activity :
- Some studies have indicated potential antimicrobial properties against specific bacterial strains, although further research is needed to clarify this aspect.
Structure-Activity Relationships (SAR)
Understanding the SAR of 3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid is crucial for optimizing its biological activity:
| Structural Variation | Biological Effect |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and receptor binding affinity |
| Modification of the piperazine ring | Altered selectivity towards different receptor subtypes |
Case Study 1: CNS Effects
A study conducted on animal models demonstrated that administration of 3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid resulted in significant anxiolytic effects. The compound was found to reduce anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent.
Case Study 2: Antimicrobial Properties
In vitro assays revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics.
Q & A
Q. Q1: What are the recommended synthetic routes for 3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?
A: Synthesis typically involves coupling a cyclobutane-carboxylic acid derivative with 4-ethylpiperazine. Key steps include:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HCl) in dichloromethane (DCM) or ethanol (EtOH) under inert atmospheres to minimize side reactions .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane or methanol/DCM is effective. Recrystallization from polar aprotic solvents (e.g., acetonitrile) enhances purity .
- Optimization : Adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine) and temperature (room temperature to 50°C) to improve yields. Monitor reaction progress via TLC or HPLC .
Q. Q2: Which analytical techniques are critical for characterizing this compound, and how are they applied?
A:
- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on cyclobutane ring protons (δ 2.5–3.5 ppm) and piperazine NH signals (δ 1.2–1.8 ppm) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.89 Å, b = 10.24 Å are common for piperazine derivatives .
- HPLC-MS : Validate purity (>97%) using C18 columns (acetonitrile/water + 0.1% formic acid) and monitor molecular ions ([M+H]) .
Q. Q3: What safety protocols should be followed when handling this compound?
A:
- Exposure Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact with skin .
- First Aid : If exposed, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide SDS to physicians .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. Q4: How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial applications?
A:
- Derivatization : Synthesize analogs with modified piperazine substituents (e.g., 4-methyl, 4-allyl) or cyclobutane carboxylate esters. Compare MIC values against Gram-negative pathogens .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial DNA gyrase. Validate with MIC assays and logP calculations to optimize lipophilicity .
- Mechanistic Studies : Assess inhibition of biofilm formation via crystal violet assays or confocal microscopy .
Q. Q5: How can contradictions in solubility data across studies be resolved?
A:
- Solvent Polarity : Test solubility in DMSO (high polarity) vs. DCM (low polarity). Discrepancies may arise from crystallinity differences .
- Solid-State Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs or hydrate forms. Powder X-ray diffraction (PXRD) can detect amorphous vs. crystalline phases .
- pH-Dependent Solubility : Titrate in buffered solutions (pH 1–10) to assess carboxylic acid deprotonation effects .
Q. Q6: What strategies are effective for studying receptor binding interactions of this compound?
A:
- Radioligand Displacement : Use -labeled antagonists in competitive binding assays (e.g., dopamine D3 receptors) to measure IC values. Include positive controls like SB-277011A .
- Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips to quantify binding kinetics (k/k) in real-time .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to identify critical hydrogen bonds (e.g., between the carboxylic acid and Lys residues) .
Q. Q7: How can isotopic labeling improve metabolic stability studies?
A:
Q. Q8: What methodologies address challenges in enantiomeric resolution?
A:
- Chiral HPLC : Employ Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rates (0.8–1.2 mL/min) for baseline resolution .
- Circular Dichroism (CD) : Correlate elution order with Cotton effects (e.g., positive ellipticity at 220 nm for R-enantiomers) .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze ester precursors selectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
